molecular formula C10H7ClN2O3 B2860295 8-(Chloromethoxy)-5-nitro-quinoline CAS No. 1501350-97-5

8-(Chloromethoxy)-5-nitro-quinoline

Cat. No.: B2860295
CAS No.: 1501350-97-5
M. Wt: 238.63
InChI Key: DNGZECKJLHQYBR-UHFFFAOYSA-N
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Description

8-(Chloromethoxy)-5-nitro-quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. The compound this compound is characterized by the presence of a chloromethoxy group at the 8th position and a nitro group at the 5th position of the quinoline ring.

Scientific Research Applications

8-(Chloromethoxy)-5-nitro-quinoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action would depend on the specific application of “8-(Chloromethoxy)-5-nitro-quinoline”. Many quinoline derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

While specific safety data for “8-(Chloromethoxy)-5-nitro-quinoline” is not available, handling of similar organic compounds requires precautions to prevent exposure and ingestion, and they should be used in a well-ventilated area .

Future Directions

The study of quinoline derivatives is an active area of research, particularly in the development of new pharmaceuticals . The unique properties of “8-(Chloromethoxy)-5-nitro-quinoline” could make it a subject of future studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Chloromethoxy)-5-nitro-quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration of Quinoline: The quinoline ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5th position.

    Chloromethylation: The nitrated quinoline is then subjected to chloromethylation using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. This step introduces the chloromethoxy group at the 8th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(Chloromethoxy)-5-nitro-quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloromethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 8-(Chloromethoxy)-5-amino-quinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    5-Nitroquinoline: Similar in structure but lacks the chloromethoxy group.

    8-Chloroquinoline: Similar in structure but lacks the nitro group.

Uniqueness

8-(Chloromethoxy)-5-nitro-quinoline is unique due to the presence of both the chloromethoxy and nitro groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

8-(chloromethoxy)-5-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c11-6-16-9-4-3-8(13(14)15)7-2-1-5-12-10(7)9/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGZECKJLHQYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OCCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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